molecular formula C8H12N6 B13318183 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13318183
M. Wt: 192.22 g/mol
InChI Key: KQFNDENTZUNPNZ-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of both imidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further reacted to introduce the triazole moiety .

Industrial Production Methods: Industrial production methods for such compounds often rely on scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of catalysts, such as nickel or palladium, is common to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combined imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-2-13-4-3-10-7(13)5-14-6-11-8(9)12-14/h3-4,6H,2,5H2,1H3,(H2,9,12)

InChI Key

KQFNDENTZUNPNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CN2C=NC(=N2)N

Origin of Product

United States

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